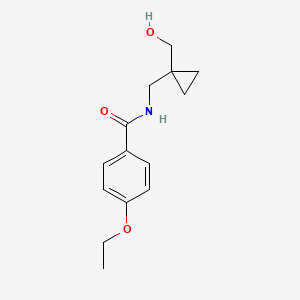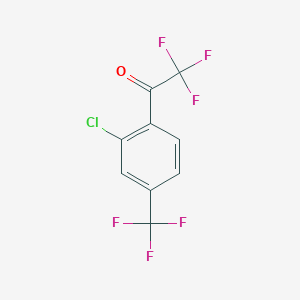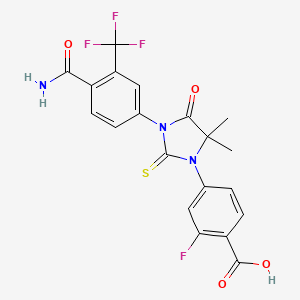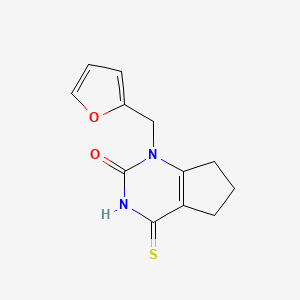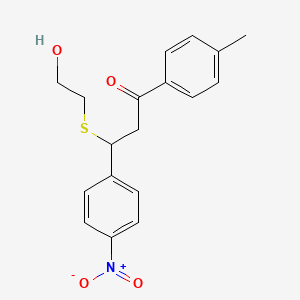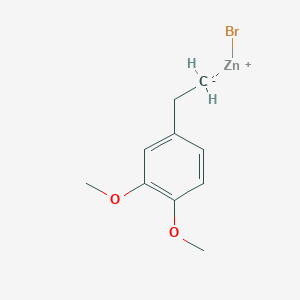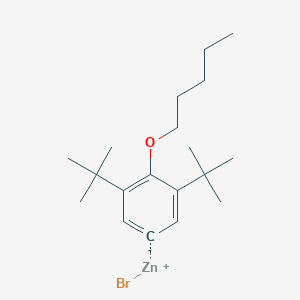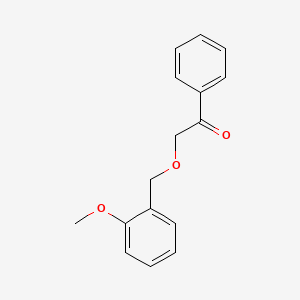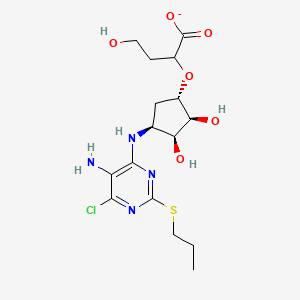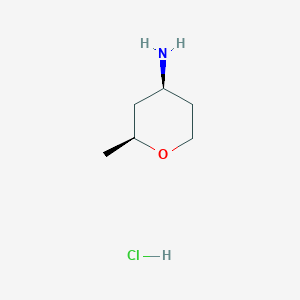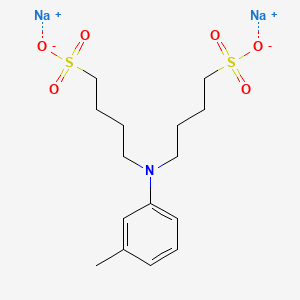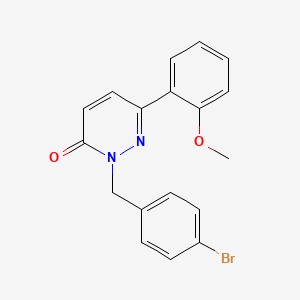
2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromobenzyl bromide and 2-methoxyphenyl hydrazine.
Formation of Pyridazinone Ring: The key step involves the formation of the pyridazinone ring through a cyclization reaction. This can be achieved by reacting the starting materials under specific conditions, such as heating in the presence of a base like sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
2-(4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
2-(4-methylbenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one may impart unique chemical and biological properties compared to its analogs. Bromine can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological effects.
Properties
Molecular Formula |
C18H15BrN2O2 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H15BrN2O2/c1-23-17-5-3-2-4-15(17)16-10-11-18(22)21(20-16)12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 |
InChI Key |
LZAMLBIQNOQLNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


